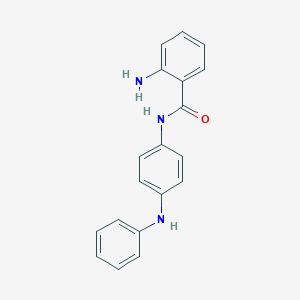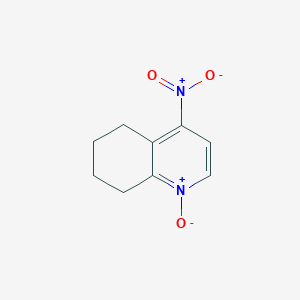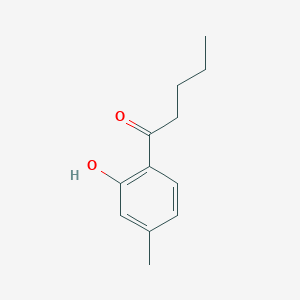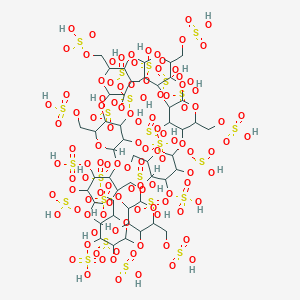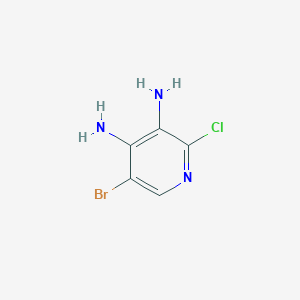
5-溴-2-氯吡啶-3,4-二胺
描述
5-Bromo-2-chloropyridine-3,4-diamine: is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
Chemistry: 5-Bromo-2-chloropyridine-3,4-diamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.
Industry: In the industrial sector, 5-Bromo-2-chloropyridine-3,4-diamine is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
作用机制
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that halogenated pyridines can participate in various chemical reactions, such as palladium-catalyzed amination , which could potentially alter the function of their biological targets.
Biochemical Pathways
Halogenated pyridines are often used in the synthesis of pharmaceuticals and agrochemicals , suggesting they may influence a wide range of biochemical processes.
Pharmacokinetics
Its lipophilicity (log po/w) is predicted to be 118 , which could influence its absorption and distribution in the body
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloropyridine-3,4-diamine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The subsequent amination step can be carried out using ammonia or an amine under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-chloropyridine-3,4-diamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloropyridine-3,4-diamine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized to form various oxides or reduced to form corresponding amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Amino, thiol, or alkoxy derivatives.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or dehalogenated compounds.
Coupling Products: Biaryl compounds.
相似化合物的比较
5-Bromo-2-chloropyridine: Lacks the diamine functionality but shares the halogenated pyridine core.
2-Chloro-5-bromopyridine: Similar halogenation pattern but different substitution positions.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine, leading to different reactivity and properties.
Uniqueness: 5-Bromo-2-chloropyridine-3,4-diamine is unique due to the presence of both bromine and chlorine atoms along with the diamine functionality. This combination of substituents provides a distinct reactivity profile and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-bromo-2-chloropyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZDSVRWYQAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593327 | |
| Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163452-78-6 | |
| Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


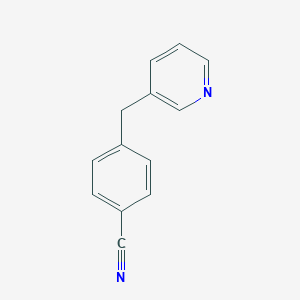
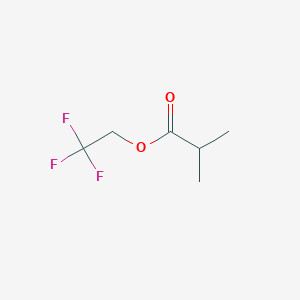
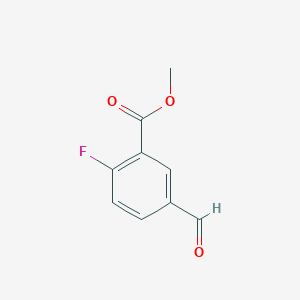
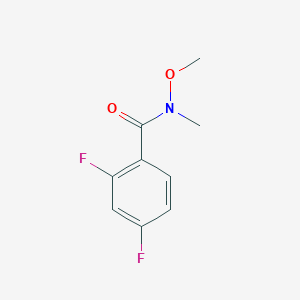
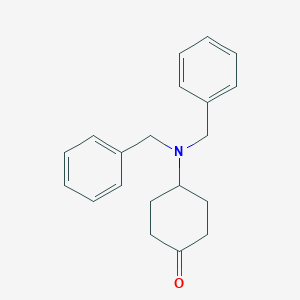


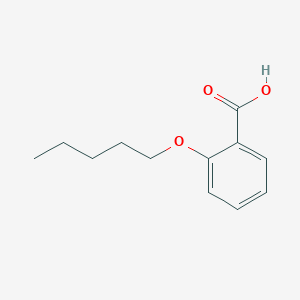
![N-Phenyl-1H-benzo[d][1,2,3]triazole-1-carboximidamide](/img/structure/B178052.png)
